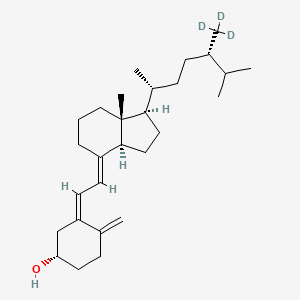

Vitamin D4-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

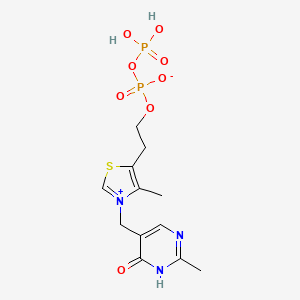

Vitamin D4-d3 is a compound belonging to the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound is a synthetic analog of vitamin D, designed to mimic the biological effects of naturally occurring vitamin D compounds such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D4-d3 typically involves the photochemical conversion of a precursor molecule, such as 7-dehydrocholesterol, under ultraviolet B (UV-B) radiation. This process results in the formation of prethis compound, which then undergoes thermal isomerization to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale photochemical reactors where the precursor molecules are exposed to controlled UV-B radiation. The resulting prethis compound is then purified and subjected to thermal isomerization to yield the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity and stability of the synthesized this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Vitamin D4-d3 undergoes several types of chemical reactions, including:

Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .

Wissenschaftliche Forschungsanwendungen

Vitamin D4-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.

Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.

Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.

Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .

Wirkmechanismus

Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vitamin D2 (ergocalciferol): Found in plants and fungi, less potent than vitamin D3.

Vitamin D3 (cholecalciferol): Produced in the skin upon exposure to sunlight, more potent than vitamin D2.

Vitamin D5 (sitocalciferol): A synthetic analog with similar biological effects.

Uniqueness

Vitamin D4-d3 is unique in its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to naturally occurring vitamin D compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .

Eigenschaften

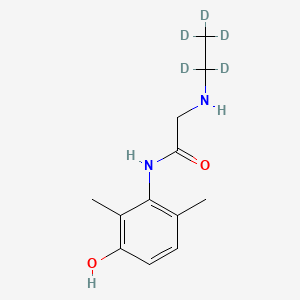

Molekularformel |

C28H46O |

|---|---|

Molekulargewicht |

401.7 g/mol |

IUPAC-Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |

InChI-Schlüssel |

DIPPFEXMRDPFBK-QSIFOQNMSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |

Kanonische SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)

![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)